molecular formula C9H18ClF2N B14867445 4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride

4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride

Cat. No.: B14867445
M. Wt: 213.69 g/mol
InChI Key: MSMLPJLBSGNFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. The presence of the difluorocyclopropyl group imparts distinct chemical properties, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by an Et3B-initiated radical cyclization . This method allows for the formation of the difluorocyclopropyl ring with high regio- and stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride is unique due to its specific structural features, such as the difluorocyclopropyl group and the dimethylbutan-1-amine moiety

Properties

Molecular Formula

C9H18ClF2N

Molecular Weight

213.69 g/mol

IUPAC Name

4-(2,2-difluorocyclopropyl)-2,2-dimethylbutan-1-amine;hydrochloride

InChI

InChI=1S/C9H17F2N.ClH/c1-8(2,6-12)4-3-7-5-9(7,10)11;/h7H,3-6,12H2,1-2H3;1H

InChI Key

MSMLPJLBSGNFPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CC1(F)F)CN.Cl

Origin of Product

United States

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